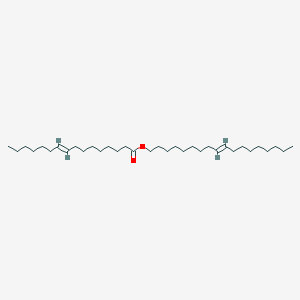
(Z)-9-Hexadecenoic acid (Z)-9-octadecenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-9-Hexadecenoic acid (Z)-9-octadecenyl ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant fragrances and are commonly found in natural products such as fruits and flowers. This particular ester is formed from the reaction between (Z)-9-Hexadecenoic acid and (Z)-9-octadecenol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-9-Hexadecenoic acid (Z)-9-octadecenyl ester typically involves the esterification of (Z)-9-Hexadecenoic acid with (Z)-9-octadecenol. This reaction is catalyzed by a mineral acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the ester product. The use of catalysts such as p-toluenesulfonic acid or ion-exchange resins can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
(Z)-9-Hexadecenoic acid (Z)-9-octadecenyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent acid and alcohol in the presence of water and a strong acid or base.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Transesterification: Catalyzed by acids or bases such as sulfuric acid or sodium methoxide.
Major Products
Hydrolysis: (Z)-9-Hexadecenoic acid and (Z)-9-octadecenol.
Reduction: (Z)-9-Hexadecenoic alcohol and (Z)-9-octadecenol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
(Z)-9-Hexadecenoic acid (Z)-9-octadecenyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of (Z)-9-Hexadecenoic acid (Z)-9-octadecenyl ester involves its interaction with specific molecular targets and pathways:
Enzymatic Hydrolysis: The ester is hydrolyzed by esterases to release (Z)-9-Hexadecenoic acid and (Z)-9-octadecenol, which can then participate in various metabolic pathways.
Signal Transduction: The released fatty acids can act as signaling molecules, modulating cellular processes such as inflammation and lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Methyl Oleate: An ester formed from oleic acid and methanol, commonly used in biodiesel production.
Ethyl Oleate: An ester formed from oleic acid and ethanol, used as a solvent and in pharmaceuticals.
Isopropyl Palmitate: An ester formed from palmitic acid and isopropanol, used in cosmetics and personal care products.
Uniqueness
(Z)-9-Hexadecenoic acid (Z)-9-octadecenyl ester is unique due to its specific structure, which imparts distinct physical and chemical properties. Its long-chain unsaturated fatty acid and alcohol components contribute to its unique fragrance and potential biological activities .
Properties
Molecular Formula |
C34H64O2 |
|---|---|
Molecular Weight |
504.9 g/mol |
IUPAC Name |
[(E)-octadec-9-enyl] (E)-hexadec-9-enoate |
InChI |
InChI=1S/C34H64O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h14,16-18H,3-13,15,19-33H2,1-2H3/b16-14+,18-17+ |
InChI Key |
AJQOBPHRBMLQRX-ZCXPIULRSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCOC(=O)CCCCCCC/C=C/CCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,4-Bis(2-hydroxyethoxy)phenyl]-5,7-bis(2-hydroxyethoxy)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12319623.png)
![N-[2-(tert-butylamino)-1-[1-(2-nitrophenyl)sulfonylindol-3-yl]-2-oxoethyl]-1-(2-diazo-3-oxobutanoyl)-3-methyl-N-[[1-(2-nitrophenyl)sulfonylindol-3-yl]methyl]-2-oxopiperidine-3-carboxamide](/img/structure/B12319626.png)
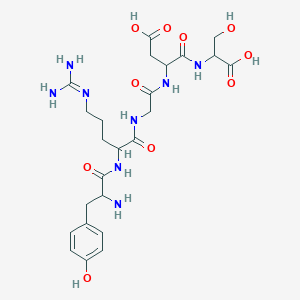
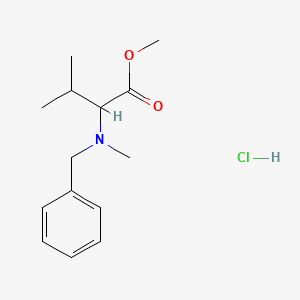
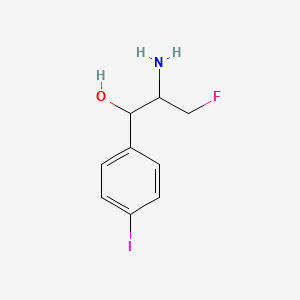

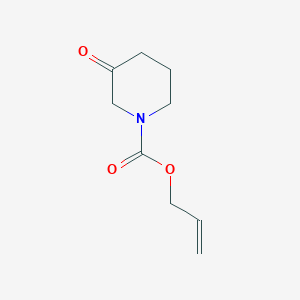
![1,3-thiazol-5-ylmethyl N-[4-hydroxy-5-[[3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12319652.png)
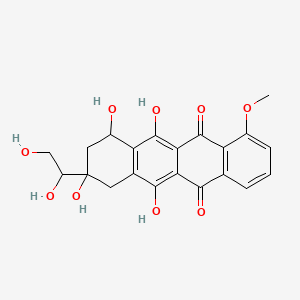
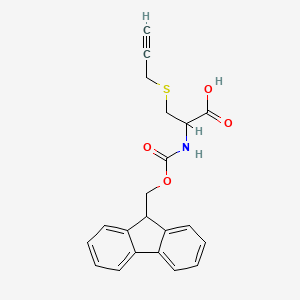
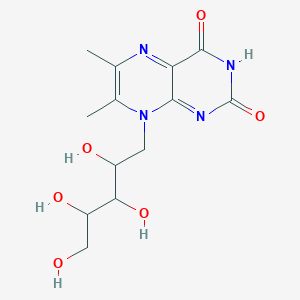
![tert-butyl N-[1-(oxiran-2-yl)-3-phenylpropyl]carbamate](/img/structure/B12319674.png)
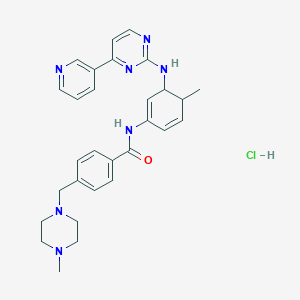
![[1]Benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione,2,3,8-trimethoxy-7-(beta-D-xylopyranosyloxy)-](/img/structure/B12319685.png)
